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molecular formula C13H6Cl2F2O3 B8752543 2-Chloro-4-fluorophenol carbonate

2-Chloro-4-fluorophenol carbonate

Cat. No. B8752543
M. Wt: 319.08 g/mol
InChI Key: SZWVZEKYGSYNLV-UHFFFAOYSA-N
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Patent
US05391807

Procedure details

2-Chloro-4-fluorophenol (4.4 kg, 30 mol), triethylbenzylammonium chloride (17.1 g) and methylene chloride (7 liters) were put in a 20-liter three-neck flask as equipped with a stirrer and a dropping funnel, and cooled in an ice-water bath. 5N sodium hydroxide aqueous solution (6 liters) was gradually added thereto with stirring vigorously. Next, trichloromethyl chloroformate (885 ml, 7.35 mol) was gradually dropwise added thereto over a period of about 6 hours. After addition, the reaction liquid was stirred overnight. After reaction, the organic layer was separated, and the aqueous layer was extracted with methylene chloride (1000 ml×2). The organic layers were combined, washed with 1N sodium hydroxide aqueous solution (4 liters) and water (5 liters) and then dried with anhydrous magnesium sulfate. The drying agent was taken out by filtration, and the solvent was removed from the organic layer by distillation under reduced pressure to obtain a white solid of bis(2-chloro-4-fluorophenyl)carbonate (4.9 kg, 15.4 mol). Yield: 100%. Spectral data and other data of the product are those as shown in Example 2.
Quantity
4.4 kg
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
catalyst
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step Two
Quantity
885 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[OH-].[Na+].Cl[C:13]([O:15][C:16](Cl)(Cl)Cl)=[O:14]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][C:13](=[O:14])[O:15][C:16]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[Cl:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.4 kg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)O
Name
Quantity
17.1 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
7 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
885 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as equipped with a stirrer and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the reaction liquid
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (1000 ml×2)
WASH
Type
WASH
Details
washed with 1N sodium hydroxide aqueous solution (4 liters) and water (5 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was taken out by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the organic layer by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)OC(OC1=C(C=C(C=C1)F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.4 mol
AMOUNT: MASS 4.9 kg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 209.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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